
9-O-tert-Butyl 5-O-methyl 9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-O-tert-Butyl 5-O-methyl 9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate: is a complex organic compound with a fascinating structure. Its central core, the 8-azabicyclo[3.2.1]octane scaffold, plays a crucial role in the family of tropane alkaloids. These alkaloids exhibit diverse and intriguing biological activities, making them a subject of intense research worldwide .
Méthodes De Préparation
Synthetic Routes::
Enantioselective Construction: Researchers have explored methods to create this scaffold stereoselectively. Some approaches involve constructing an acyclic starting material with the necessary stereochemical information, enabling controlled formation of the bicyclic scaffold.
Direct Stereochemical Control: Alternatively, certain methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction processes are also relevant.
Substitution: Substitution reactions play a role in its functionalization.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:: The specific products depend on the reaction conditions and starting materials. Functional groups can be modified, leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Chiral Synthesis: Its stereoselective properties make it valuable in chiral synthesis.
Pharmacology: Investigating its biological effects and potential therapeutic applications.
Drug Development: It may serve as a lead compound for drug discovery.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects remains an active area of study. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have direct information on similar compounds, researchers often compare its unique features to related structures in the tropane alkaloid family.
Propriétés
Numéro CAS |
125736-10-9 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
9-O-tert-butyl 2-O-methyl 9-azabicyclo[4.2.1]non-2-ene-2,9-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-10-6-5-7-11(13(17)19-4)12(16)9-8-10/h7,10,12H,5-6,8-9H2,1-4H3 |
Clé InChI |
JITGNWSWQVOTFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)
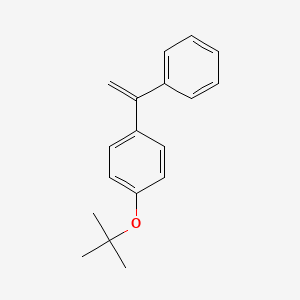
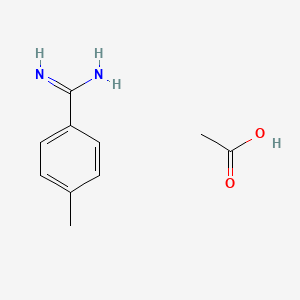

![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
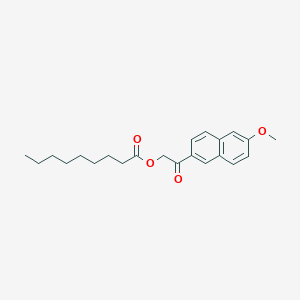

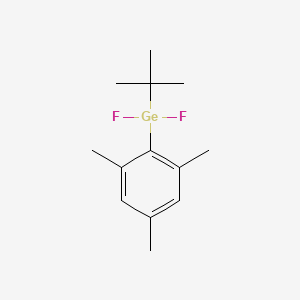
![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)


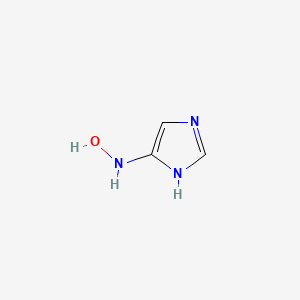
![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
